molecular formula C9H14O B087763 alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 13307-34-1

alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol

Cat. No. B087763
CAS RN: 13307-34-1
M. Wt: 138.21 g/mol
InChI Key: OVEARCWULHSQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol, also known as Menthone glycerin acetal (MGA), is a bicyclic monoterpene alcohol that is widely used in the flavor and fragrance industry. It is a colorless liquid with a minty odor and taste and is derived from the essential oil of peppermint. In recent years, alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol has gained attention for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

Alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including human skin cells and liver cells. It has also been shown to possess antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol in lab experiments is its low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol. One area of interest is its potential as a natural preservative in food and cosmetic products. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol and its potential applications in these areas.
In conclusion, alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol is a promising compound for scientific research. Its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry make it an area of interest for future research. Further studies are needed to fully understand its mechanisms of action and potential applications in various fields.

Synthesis Methods

The synthesis of alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol can be achieved through several methods, including the reaction of menthone with glycerin in the presence of an acid catalyst. Other methods include the reaction of menthol with formaldehyde and the reaction of menthone with ethylene glycol.

Scientific Research Applications

Alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmaceuticals, and biochemistry. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.

properties

CAS RN

13307-34-1

Product Name

alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)ethanol

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,6-10H,4-5H2,1H3

InChI Key

OVEARCWULHSQDS-UHFFFAOYSA-N

SMILES

CC(C1CC2CC1C=C2)O

Canonical SMILES

CC(C1CC2CC1C=C2)O

Other CAS RN

13307-34-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.